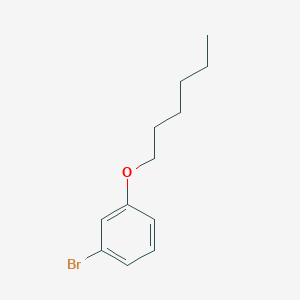

1-Bromo-3-(hexyloxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYXVTVHYHKYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650569 | |

| Record name | 1-Bromo-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161291-04-9 | |

| Record name | 1-Bromo-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 1-Bromo-3-(hexyloxy)benzene

The most common and well-documented methods for preparing this compound rely on traditional organic reactions. These pathways are characterized by their reliability and predictability, making them staples in synthetic organic chemistry.

Etherification Reactions for O-Alkylation of Phenols

A key step in the synthesis of this compound is the formation of the ether linkage. The Williamson ether synthesis is a classic and widely used method for this transformation. gordon.edumasterorganicchemistry.comtcichemicals.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of 3-bromophenol (B21344) with a hexyl halide, such as 1-bromohexane (B126081), in the presence of a base. acs.org

The base, often sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group of 3-bromophenol to form the more nucleophilic 3-bromophenoxide ion. gordon.edu This phenoxide then attacks the primary carbon of the hexyl halide in an SN2 reaction, displacing the halide and forming the desired ether. masterorganicchemistry.comlibretexts.org The reaction is generally carried out in a suitable solvent, such as acetone (B3395972) or acetonitrile (B52724), often with heating to increase the reaction rate. The yield for this type of etherification is typically high, with reports of 86-93% for similar compounds.

An alternative, though less common for this specific target, is the alkoxymercuration-demercuration of an alkene in the presence of a phenol (B47542). libretexts.org However, the Williamson ether synthesis remains the more direct and favored approach for this type of aryl hexyl ether.

Table 1: Key Aspects of Williamson Ether Synthesis for this compound

| Component | Role | Example |

| Phenol | Nucleophile precursor | 3-Bromophenol |

| Alkyl Halide | Electrophile | 1-Bromohexane |

| Base | Deprotonates the phenol | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) tcichemicals.comlibretexts.org |

| Solvent | Reaction medium | Acetone or Acetonitrile |

Aromatic Bromination Techniques for Benzene (B151609) Derivatives

The introduction of a bromine atom onto the aromatic ring is another critical transformation. This is typically achieved through electrophilic aromatic substitution (EAS). wikipedia.org The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction.

Electrophilic aromatic substitution is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For bromination, the electrophile is typically a source of Br+. Common reagents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). wikipedia.orglibretexts.org The catalyst polarizes the Br-Br bond, generating a stronger electrophile.

The substituent already present on the benzene ring dictates the position of the incoming electrophile. wikipedia.org A hexyloxy group is an activating, ortho-, para-directing group due to the electron-donating nature of the oxygen atom. Conversely, a bromine atom is a deactivating but also ortho-, para-directing group.

Achieving the desired meta-substitution pattern of this compound requires careful consideration of the directing effects of the substituents. If one starts with hexyloxybenzene, direct bromination would yield a mixture of ortho- and para-bromo-isomers, with the para-isomer often predominating due to reduced steric hindrance. To obtain the meta-isomer, the synthesis must be designed to exploit the directing effects of different groups in a multi-step process.

One effective strategy is to start with a meta-directing group, introduce the bromine, and then convert the directing group to the desired hexyloxy group or introduce the hexyloxy group via a nucleophilic substitution that replaces a different leaving group. For instance, starting with a nitro group (a strong meta-director), one could perform bromination, followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to a hydroxyl group, which can then be etherified. This longer route ensures the correct regiochemistry. libretexts.org

More direct regioselective bromination methods can also be employed. While N-bromosuccinimide (NBS) is often used for allylic and benzylic bromination, under certain conditions, particularly with specific catalysts or in ionic liquids, it can be used for regioselective aromatic bromination. nih.gov

Convergent and Linear Multi-step Synthesis Design

The synthesis of this compound is inherently a multi-step process. pressbooks.pub The strategic decision lies in the order of the etherification and bromination steps, which defines a linear synthesis.

Linear Synthesis Approach 1: Bromination followed by Etherification

Nitration of Benzene: Benzene is nitrated to nitrobenzene (B124822) using a mixture of nitric and sulfuric acids. The nitro group is a meta-director.

Bromination of Nitrobenzene: Nitrobenzene is brominated to afford 1-bromo-3-nitrobenzene.

Reduction of the Nitro Group: The nitro group is reduced to an amino group, yielding 3-bromoaniline.

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to 3-bromophenol.

Williamson Ether Synthesis: 3-bromophenol is reacted with 1-bromohexane in the presence of a base to yield the final product, this compound.

Linear Synthesis Approach 2: Etherification followed by Directed Bromination (less direct for meta)

This approach is less straightforward for the meta-product due to the ortho-, para-directing nature of the hexyloxy group.

Formation of Hexyloxybenzene: Phenol is reacted with 1-bromohexane via Williamson ether synthesis.

Directed Bromination: This step is problematic as direct bromination of hexyloxybenzene yields primarily the para and ortho isomers. Achieving meta-bromination would require a more complex, multi-step sequence to block the ortho and para positions or to introduce a meta-directing group temporarily.

Given these considerations, the first linear approach, starting with a meta-directing group, is the more logical and commonly employed strategy for obtaining a pure sample of this compound. A convergent approach, where two complex fragments are synthesized separately and then joined, is not typically necessary for a molecule of this complexity.

Advanced and Emerging Synthetic Approaches for this compound

While established methods are reliable, research continues to explore more efficient and selective synthetic routes. Modern synthetic chemistry offers advanced techniques that could potentially be applied to the synthesis of this compound, although specific literature for this exact compound may be limited.

Advanced methods often focus on improving regioselectivity, reducing the number of steps, or employing milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for etherification, potentially offering an alternative to the classical Williamson synthesis under different conditions.

In the realm of bromination, the development of novel brominating agents and catalytic systems aims to provide greater control over regioselectivity. nih.gov For example, the use of zeolites or other solid catalysts can influence the position of bromination by sterically directing the electrophile. nih.gov While often favoring para-substitution, bespoke catalyst design could potentially favor other isomers.

Furthermore, C-H activation methodologies are an emerging field in organic synthesis. A direct, regioselective C-H bromination of hexyloxybenzene at the meta position would be a highly efficient, atom-economical approach. However, achieving meta-selectivity in the C-H activation of a substrate with a strong ortho-, para-directing group remains a significant challenge in synthetic chemistry.

Catalytic Methods for Aromatic Carbon-Oxygen Bond Formation

The formation of the aryl-oxygen bond is a cornerstone of many organic syntheses. For a molecule like this compound, this typically involves the coupling of a 3-bromophenol derivative with a hexyl group source, or a 1,3-dibromobenzene (B47543) derivative with a hexanol source. While traditional methods like the Williamson ether synthesis masterorganicchemistry.comwikipedia.org and the Ullmann condensation organic-chemistry.orgwikipedia.org have long been employed for this purpose, modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

The Williamson ether synthesis, for instance, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of this compound, this would typically involve the deprotonation of 3-bromophenol with a strong base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a hexyl halide (e.g., 1-bromohexane). libretexts.org While effective, this method can require harsh basic conditions.

The Ullmann condensation, another classical approach, traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol. organic-chemistry.orgwikipedia.org Synthesizing this compound via this route could involve the reaction of 1,3-dibromobenzene with hexanol in the presence of a copper catalyst and a base. However, traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org Modern iterations of this reaction have seen the development of more efficient catalytic systems.

Photoredox-Nickel Catalysis and Related Methodologies

A significant advancement in carbon-oxygen bond formation is the emergence of dual photoredox-nickel catalysis. nih.gov This methodology allows for the cross-coupling of aryl halides with alcohols under remarkably mild conditions, often at room temperature and with low catalyst loadings. The synthesis of this compound can be envisioned through the photoredox-nickel catalyzed coupling of 1,3-dibromobenzene with hexanol.

The general mechanism involves a synergistic interplay between a photocatalyst (often an iridium or ruthenium complex) and a nickel catalyst. The photocatalyst, upon excitation by visible light, engages in single-electron transfer (SET) processes to generate a reactive Ni(I) species from a Ni(II) precatalyst. This Ni(I) species can then undergo oxidative addition with the aryl bromide (1,3-dibromobenzene). The resulting aryl-Ni(III) intermediate can then react with the alcohol (hexanol), which is often deprotonated by a base, to form the C-O bond and regenerate the Ni(I) catalyst, completing the catalytic cycle.

This method's functional group tolerance is a key advantage, making it suitable for substrates with various electronic properties. The use of visible light as a renewable energy source also aligns with the principles of green chemistry.

Flow Chemistry Methodologies for Efficient Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and product consistency. rsc.orgbeilstein-journals.org The synthesis of this compound can be adapted to a flow process, which can lead to higher yields and purity due to precise control over reaction parameters such as temperature, pressure, and residence time. chemrxiv.orgrsc.org

A potential flow synthesis of this compound could involve the Williamson ether synthesis. In this setup, a solution of 3-bromophenol and a base (e.g., potassium carbonate) in a suitable solvent would be pumped and mixed with a stream of 1-bromohexane. This mixture would then pass through a heated reactor coil to facilitate the reaction. The output stream would then be collected for purification. The use of a packed-bed reactor containing the base could further simplify the process and purification.

The benefits of a flow approach for this synthesis include enhanced heat and mass transfer, which can significantly reduce reaction times compared to batch processing. beilstein-journals.org The enclosed nature of the system also allows for the safe handling of reagents and solvents, and the potential for automation can lead to highly efficient and reproducible production. chemrxiv.org

Application of Green Chemistry Principles in Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tsijournals.com The synthesis of this compound can be evaluated and optimized through the lens of these principles.

Traditional methods like the Williamson ether synthesis often utilize stoichiometric amounts of strong bases and organic solvents, which can generate significant waste. orgchemres.orgfrancis-press.com The Ullmann condensation has historically required harsh conditions and high loadings of copper, a heavy metal.

Modern catalytic methods, such as the photoredox-nickel catalysis described above, represent a greener approach. These methods often proceed under milder conditions, require lower catalyst loadings, and can sometimes be performed in more environmentally benign solvents. rsc.org The use of light as an energy source is also a key green advantage.

Furthermore, the implementation of flow chemistry can contribute to a greener synthesis by improving energy efficiency, reducing solvent usage, and minimizing waste generation through higher yields and selectivities. rsc.orgrsc.org The potential for catalyst immobilization in flow reactors also facilitates catalyst recycling, a key principle of green chemistry.

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Reactions Involving 1-Bromo-3-(hexyloxy)benzene

Aromatic halogenation, such as bromination or chlorination, is a classic example of an EAS reaction. For benzene (B151609) to react with a halogen like bromine, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required. masterorganicchemistry.comlibretexts.org The catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺) that can attack the aromatic ring. msu.edulibretexts.org

The mechanism proceeds in two main stages:

Formation of the Arenium Ion : The electrophile (Br⁺) attacks the π-electron system of the benzene ring, forming a sigma bond and a positively charged intermediate known as the arenium ion. This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the ring's aromaticity. libretexts.orgmsu.edudpbspgcollege.edu.in

Proton Elimination : A base in the reaction mixture, often FeBr₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the electrophile. This restores the aromatic system and yields the final substituted product. byjus.comlibretexts.org

Substituents already present on the benzene ring exert a powerful influence on the course of subsequent EAS reactions. They can either activate the ring, making it more reactive than benzene, or deactivate it, making it less reactive. msu.edu They also direct incoming electrophiles to specific positions (ortho, meta, or para).

Activating Groups : These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. libretexts.org

Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the arenium ion and decreasing the reaction rate. libretexts.org

In this compound, the two substituents have distinct and somewhat conflicting electronic effects.

Hexyloxy Group (-OC₆H₁₃) : As an alkoxy group, the hexyloxy substituent is a strong activating group and an ortho, para-director . While it is inductively electron-withdrawing due to the oxygen's electronegativity, its dominant effect is strong electron donation into the ring via resonance, utilizing the oxygen's lone pairs. This resonance effect significantly increases electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. youtube.comopenstax.org

Bromo Group (-Br) : Halogens like bromine are a unique class of substituents. They are deactivating groups but are ortho, para-directors . Their deactivating nature stems from a strong inductive electron-withdrawing effect. However, they can also donate lone-pair electron density through resonance, which preferentially stabilizes the arenium ions formed from ortho and para attack compared to meta attack. youtube.comopenstax.org

When both groups are present, the directing power of the stronger activating group typically dominates. youtube.com In this compound, the strongly activating hexyloxy group controls the regioselectivity. The positions ortho and para to the hexyloxy group are C2, C4, and C6. The C4 and C6 positions are also ortho to the bromo group. The C2 position is meta to the bromo group. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, with the C2 position being less favored. Substitution at the C5 position (meta to both groups) is highly unlikely.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Relation to -OC₆H₁₃ (Activating) | Relation to -Br (Deactivating) | Predicted Outcome |

| C2 | ortho | meta | Minor Product |

| C4 | para | ortho | Major Product |

| C5 | meta | meta | Not Formed |

| C6 | ortho | ortho | Major Product |

The arenium ion, or σ-complex, is a critical intermediate in the standard SₑAr mechanism of electrophilic aromatic substitution. wikipedia.orgic.ac.uk It is a cyclohexadienyl cation in which the positive charge is delocalized over three carbon atoms through resonance, which accounts for its relative stability. byjus.comwikipedia.org The formation of this intermediate is the step that breaks the aromaticity of the ring and is generally the reaction's energy bottleneck, or rate-determining step. msu.eduic.ac.uk

The stability of the arenium ion directly impacts the reaction's orientation and rate.

Orientation : Substituents that can effectively stabilize the positive charge of the arenium ion, particularly through resonance, will direct the incoming electrophile to the positions that maximize this stabilization (i.e., ortho and para positions for electron-donating groups). openstax.org

Reactivity : Activating groups lower the activation energy for the formation of the arenium ion, thus speeding up the reaction. Deactivating groups raise this energy barrier, slowing the reaction down. libretexts.org

While widely accepted as key intermediates, some research has challenged the idea that discrete arenium ions are obligatory in all EAS reactions, suggesting that some processes may proceed through a more concerted, single transition state pathway. nih.gov

Influence of Substituents on Aromatic Ring Reactivity and Regioselectivity

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. In contrast to EAS, NAS reactions are typically difficult to achieve because the electron-rich nature of the benzene ring repels approaching nucleophiles. masterorganicchemistry.com For the reaction to proceed via the common addition-elimination (SₙAr) mechanism, the aromatic ring must be "activated" towards nucleophilic attack. masterorganicchemistry.com

The SₙAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, on the aromatic ring. masterorganicchemistry.com These groups are essential for two reasons:

They decrease the electron density of the ring, making it more electrophilic and susceptible to attack by a nucleophile.

They stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile adds to the ring. This stabilization is most effective when the EWGs are positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

The compound this compound lacks any strong electron-withdrawing groups. The hexyloxy group is strongly electron-donating by resonance, and the bromo group is only weakly deactivating. Consequently, the ring is electron-rich and not activated for nucleophilic attack. Under typical NAS conditions, this compound would be unreactive. For a nucleophile to displace the bromine atom via the SₙAr mechanism, one or more powerful EWGs would need to be introduced onto the ring, preferably at the C2, C4, or C6 positions.

Table 2: Feasibility of Nucleophilic Aromatic Substitution (SₙAr)

| Compound | Ring Activating/Deactivating Groups | Presence of Strong EWGs | Reactivity in SₙAr |

| This compound | -OC₆H₁₃ (Activating) -Br (Deactivating) | No | Unreactive |

| 1-Bromo-2,4-dinitrobenzene | -NO₂ (Strongly Deactivating) | Yes (ortho & para to Br) | Reactive |

| 1-Chloro-4-nitrobenzene | -NO₂ (Strongly Deactivating) | Yes (para to Cl) | Reactive |

Generation and Reactivity of Benzyne (B1209423) Intermediates

The treatment of aryl halides with a very strong base can lead to the formation of a highly reactive intermediate known as benzyne through an elimination-addition mechanism. libretexts.orglibretexts.org In the case of this compound, reaction with a potent base, such as sodium amide (NaNH₂), can initiate the elimination of hydrogen bromide (HBr).

The elimination process begins with the abstraction of a proton from one of the carbon atoms adjacent to the carbon bearing the bromine atom. masterorganicchemistry.com Due to the meta-position of the hexyloxy group, the protons at the C2 and C4 positions are available for abstraction. This deprotonation is followed by the expulsion of the bromide ion, resulting in the formation of a transient and highly strained 3-hexyloxybenzyne intermediate, which contains a formal triple bond within the aromatic ring. libretexts.orgmasterorganicchemistry.com

The synthetic utility of benzyne intermediates lies in their rapid reaction with available nucleophiles. libretexts.org The attack of a nucleophile, for instance, the amide ion (NH₂⁻) from sodium amide, can occur at either carbon atom of the benzyne's triple bond. This lack of regioselectivity leads to the formation of isomeric products. libretexts.orgmasterorganicchemistry.com For 3-hexyloxybenzyne, nucleophilic attack would yield a mixture of 3-amino-1-(hexyloxy)benzene and 4-amino-1-(hexyloxy)benzene. The final product distribution is dependent on the electronic and steric influences of the hexyloxy substituent on the benzyne intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. gonzaga.edursc.org Aryl halides, including this compound, are common and effective substrates in these transformations, serving as electrophilic partners. nih.gov The bromine atom provides a reactive site for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle. libretexts.org

Palladium complexes are the most extensively used catalysts for a variety of cross-coupling reactions due to their exceptional versatility and functional group tolerance. nih.govnih.gov

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org this compound can serve as the aryl halide component in this reaction, allowing for the synthesis of various biaryl compounds. The reaction of this compound with an arylboronic acid, for example, would yield a 3-(hexyloxy)-1,1'-biphenyl derivative. The synthesis of substituted biphenyls from bromoarenes is a widely applied strategy in materials science and medicinal chemistry. researchgate.net

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, PCy₃HBF₄ |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Toluene, THF, DME, Water mixtures |

| Temperature | 70-110 °C |

This table presents generalized conditions for the Suzuki coupling reaction based on common literature procedures. nih.govwikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with trans selectivity. This compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group at the 3-position of the hexyloxybenzene core. For instance, reacting it with n-butyl acrylate (B77674) would yield (E)-n-butyl 3-(3-(hexyloxy)phenyl)acrylate. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgscielo.br

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd/C |

| Ligand | P(o-tol)₃, PPh₃, N-Heterocyclic Carbenes (NHCs) |

| Base | K₂CO₃, Et₃N, NaOAc |

| Solvent | DMF, Toluene, Acetonitrile (B52724) |

| Temperature | 110-130 °C |

This table outlines generalized conditions for the Heck reaction based on common literature procedures. organic-chemistry.orgscielo.br

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. nih.govorganic-chemistry.org This reaction is a premier method for constructing C-N bonds. This compound can be coupled with a wide range of amines, including anilines, alkylamines, and heterocycles, to produce the corresponding N-substituted 3-(hexyloxy)anilines. The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields. nih.govmdpi.com For example, coupling with aniline (B41778) using a palladium catalyst and a suitable ligand would yield N-(3-(hexyloxy)phenyl)aniline. rsc.org

| Parameter | Typical Conditions |

| Catalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ |

| Ligand | t-BuXPhos, XPhos, RuPhos, (t-Bu)₃PH]BF₄ |

| Base | NaOt-Bu, K₃PO₄, t-BuOK |

| Solvent | Toluene, Dioxane, Xylene |

| Temperature | 100-120 °C |

This table summarizes generalized conditions for the Buchwald-Hartwig amination based on common literature procedures. nih.govmdpi.com

While palladium is the most prominent metal in cross-coupling chemistry, other transition metals are also effective. Nickel catalysts, for instance, can be a more cost-effective alternative for certain transformations, including Suzuki-type couplings of aryl halides. google.com

Furthermore, Sonogashira coupling, which is typically co-catalyzed by palladium and copper, allows for the reaction of aryl halides with terminal alkynes to form arylalkynes. The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would yield 1-(hexyloxy)-3-(phenylethynyl)benzene. scielo.br Research has also explored the use of organoindium reagents in transition metal-catalyzed cross-coupling reactions, which can offer unique reactivity and tolerance to various functional groups. rsc.org

Further Functionalization Strategies for the Aromatic Ring of this compound

Beyond cross-coupling reactions, the aromatic ring of this compound can be functionalized through other methods. Electrophilic aromatic substitution allows for the introduction of various functional groups such as nitro (-NO₂), sulfonyl (-SO₃H), or acyl groups. The regiochemical outcome is directed by the existing substituents. The hexyloxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The combined influence of these groups will direct incoming electrophiles primarily to the positions ortho and para to the strongly activating hexyloxy group (C2, C4, and C6), with steric hindrance potentially influencing the product ratios.

Another strategy involves metal-halogen exchange. Treatment of this compound with a strong organometallic base, such as n-butyllithium, at low temperatures can replace the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce diverse functional groups onto the aromatic ring.

Chemical Reactivity and Transformations of the Hexyloxy Side Chain

The hexyloxy ether linkage is generally stable under many reaction conditions, but it can be cleaved to reveal a phenol (B47542). This transformation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). Cleavage of the ether bond in this compound would yield 3-bromophenol (B21344).

The aliphatic hexyl chain itself can also undergo reaction, although this is often less selective than reactions on the aromatic ring. Under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, halogenation can occur at the benzylic position (the carbon atom adjacent to the oxygen), although reactivity at other positions on the alkyl chain is also possible. Selective functionalization of the side chain typically requires more specialized synthetic strategies.

Spectroscopic and Advanced Analytical Characterization Techniques in Research on 1 Bromo 3 Hexyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Bromo-3-(hexyloxy)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the hexyloxy side chain.

The aromatic region of the spectrum is expected to show a complex pattern due to the meta-substitution. The protons on the benzene ring are chemically non-equivalent and their signals are influenced by the electron-withdrawing bromine atom and the electron-donating hexyloxy group. The proton at the C2 position, being situated between the two substituents, is expected to appear as a triplet at the most downfield position among the aromatic protons. The proton at the C6 position, ortho to the bromine, and the proton at the C4 position, para to the bromine, would likely appear as a doublet of doublets and a triplet, respectively. The proton at the C5 position, ortho to the hexyloxy group, would be the most shielded among the aromatic protons and appear as a doublet of doublets.

The aliphatic region of the spectrum corresponds to the hexyloxy group. The two protons on the carbon adjacent to the oxygen atom (-OCH₂-) are expected to appear as a triplet at around 4.0 ppm due to the deshielding effect of the oxygen. The protons of the subsequent methylene (B1212753) groups in the hexyl chain will show characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~7.15 | t | ~2.0 |

| H-4 | ~7.10 | t | ~8.0 |

| H-5 | ~6.80 | dd | ~8.0, 2.0 |

| H-6 | ~7.05 | dd | ~8.0, 2.0 |

| -OCH₂- | ~3.95 | t | ~6.5 |

| -OCH₂CH₂- | ~1.75 | quintet | ~7.0 |

| -(CH₂)₃- | ~1.30-1.50 | m | - |

| -CH₃ | ~0.90 | t | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. The proton-decoupled spectrum will show distinct signals for each chemically non-equivalent carbon atom.

The aromatic region will display six signals corresponding to the carbons of the benzene ring. The carbon atom attached to the bromine (C1) is expected to be significantly deshielded. The carbon atom attached to the oxygen of the hexyloxy group (C3) will also be deshielded. The remaining four aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

The aliphatic region will show six signals for the hexyloxy chain. The carbon atom directly bonded to the oxygen (-OCH₂-) will be the most deshielded among the aliphatic carbons. The chemical shifts of the other methylene carbons will decrease progressively towards the terminal methyl group, which will be the most shielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~123.0 |

| C-2 | ~115.0 |

| C-3 | ~159.5 |

| C-4 | ~131.0 |

| C-5 | ~114.0 |

| C-6 | ~123.5 |

| -OCH₂- | ~68.0 |

| -OCH₂CH₂- | ~31.5 |

| -O(CH₂)₂CH₂- | ~29.0 |

| -O(CH₂)₃CH₂- | ~25.5 |

| -O(CH₂)₄CH₂- | ~22.5 |

| -CH₃ | ~14.0 |

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. It would also clearly show the coupling network within the hexyloxy chain, from the -OCH₂- group down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.95 ppm would show a correlation to the carbon signal at ~68.0 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and between different functional groups. For example, HMBC would show a correlation between the -OCH₂- protons and the C3 carbon of the benzene ring, confirming the attachment of the hexyloxy group at this position. Correlations between the aromatic protons and various aromatic carbons would further solidify the assignment of the benzene ring.

For molecules with complex or overlapping NMR spectra, advanced NMR techniques can provide further clarity. While perhaps not strictly necessary for a molecule of this complexity, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, which can be useful in confirming the conformation of the hexyloxy chain relative to the aromatic ring. Furthermore, 1D selective excitation experiments can be employed to irradiate a specific proton signal and observe which other protons are coupled to it, helping to unravel complex multiplet structures.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring, the ether linkage, and the alkyl chain.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the hexyloxy chain will give rise to strong absorptions in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The most characteristic feature of an aryl alkyl ether is the strong asymmetric C-O-C stretching vibration, which is expected to appear in the range of 1275-1200 cm⁻¹. A weaker symmetric stretching band may also be observed around 1075-1020 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly indicative of the substitution pattern on the benzene ring. For a meta-disubstituted benzene, characteristic bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| Symmetric C-O-C Stretch | 1075-1020 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900-860, 810-750 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a sample, providing valuable information about its functional groups and molecular structure. For this compound, the ATR-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the benzene ring, the ether linkage, the alkyl chain, and the carbon-bromine bond.

Expected ATR-IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (hexyloxy) | 2950-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O (Aryl-Alkyl Ether) | 1250-1200 (asymmetric) 1050-1000 (symmetric) | Stretching |

| C-Br | 680-515 | Stretching |

| Aromatic C-H Bending | 900-675 | Out-of-plane bending (substitution pattern dependent) |

The precise positions of these bands can provide insights into the substitution pattern of the benzene ring.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It detects changes in the polarizability of a molecule during vibration. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations involving the benzene ring and the C-Br bond.

As with ATR-IR, specific experimental Raman data for this compound is scarce. However, characteristic Raman shifts can be anticipated.

Expected Raman Shifts for this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3080-3050 | Stretching |

| Aliphatic C-H (hexyloxy) | 2950-2850 | Stretching |

| Aromatic Ring Breathing | ~1000 | In-plane breathing |

| C-O-C | 1150-1050 | Stretching |

| C-Br | 650-550 | Stretching |

The symmetric vibrations of the benzene ring are often strong in the Raman spectrum, providing a clear fingerprint of the aromatic core.

High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Isotopic Pattern for the Molecular Ion of this compound (C₁₂H₁₇BrO)⁺:

| Isotope Composition | Theoretical m/z | Relative Abundance (%) |

| C₁₂H₁₇⁷⁹BrO | 256.0463 | 100.0 |

| C₁₂H₁₇⁸¹BrO | 258.0442 | 97.3 |

An experimental HRMS measurement confirming these m/z values to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While this compound is a relatively nonpolar compound, it can sometimes be analyzed by ESI-MS through the formation of adducts with ions such as H⁺, Na⁺, or K⁺. The resulting spectrum would show the molecular ion adducts, [M+H]⁺, [M+Na]⁺, or [M+K]⁺. Due to the soft nature of ESI, fragmentation is typically minimal without the use of tandem mass spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds in a mixture. pragolab.cz this compound, with an expected boiling point suitable for GC analysis, can be effectively characterized by this method.

In a typical GC-MS analysis, the compound would be separated from other components of a mixture on a capillary column (e.g., a nonpolar or medium-polarity column) based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting mass spectrum is recorded. The mass spectrum would show the molecular ion peak and a series of fragment ions, which provide a unique fingerprint for the compound.

Hypothetical GC-MS Fragmentation of this compound:

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ | (C₁₂H₁₇BrO)⁺ | Molecular ion |

| [M-C₆H₁₃]⁺ | (C₆H₄BrO)⁺ | Loss of the hexyl radical |

| [C₆H₅O]⁺ | Phenoxy cation | Loss of bromine and the hexyl group |

| [C₆H₁₃]⁺ | Hexyl cation | Cleavage of the ether bond |

The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of this compound in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS. For this compound, reverse-phase LC could be employed for purity assessment and identification. sielc.com

A suitable LC-MS method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection by the mass spectrometer, often using ESI or atmospheric pressure chemical ionization (APCI), would confirm the molecular weight of the compound. This technique is particularly valuable for determining the purity of a sample by separating it from non-volatile impurities or degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. spcmc.ac.in For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the benzene ring. libretexts.org The benzene molecule itself exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in

The presence of substituents on the benzene ring alters the energy of these transitions, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). up.ac.zashimadzu.com The hexyloxy group (-O-C6H13) acts as an auxochrome, a group with non-bonding electrons that can interact with the π-system of the ring through resonance, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The bromine atom also influences the spectrum through its inductive and resonance effects.

Consequently, the UV-Vis spectrum of this compound is expected to show its primary and secondary absorption bands at longer wavelengths compared to unsubstituted benzene. shimadzu.com Analysis of these shifts provides insight into the electronic structure of the molecule.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

This table outlines the expected electronic transitions and their predicted absorption maxima (λmax) for this compound, based on the known effects of alkoxy and bromo substituents on the benzene chromophore.

| Transition Type | Benzene λmax (nm) | Expected Shift for this compound | Predicted λmax (nm) |

| Primary (E2-band) | ~204 | Bathochromic | ~215 - 225 |

| Secondary (B-band) | ~256 | Bathochromic | ~270 - 280 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

This technique yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For this compound, such an analysis would reveal the orientation of the hexyloxy chain relative to the plane of the benzene ring and the precise geometry of the C-Br and C-O bonds.

Furthermore, X-ray diffraction elucidates the crystal packing, showing how molecules arrange themselves in the lattice. This can reveal important non-covalent interactions, such as π-stacking of the aromatic rings or halogen bonding involving the bromine atoms, which govern the material's solid-state properties. semanticscholar.orgnih.gov

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Structurally Similar Compound (1,4-dibromo-2,5-bis(2-phenylethoxy)benzene)

This interactive table presents typical crystallographic data obtained from a single-crystal X-ray diffraction study of a related bromo-alkoxy-benzene derivative. semanticscholar.org It illustrates the kind of detailed structural information that can be obtained.

| Parameter | Value | Description |

| Crystal System | Orthorhombic | The crystal lattice system. |

| Space Group | Pca2₁ | The symmetry group of the crystal. |

| a (Å) | 26.216(3) | Unit cell dimension. |

| b (Å) | 5.7611(7) | Unit cell dimension. |

| c (Å) | 13.568(2) | Unit cell dimension. |

| C-Br bond length (Å) | 1.895(4) | Length of the carbon-bromine covalent bond. |

| C-O bond length (Å) | 1.369(5) | Length of the carbon-oxygen covalent bond. |

| C-C-O-C torsion angle (°) | 175.6(4) | Dihedral angle defining the orientation of the alkoxy chain. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for accurately assessing its purity. moravek.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. moravek.com For this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18-silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. mdpi.comwaters.com

The compound is separated from more polar and less polar impurities based on its partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected typically by a UV detector set at a wavelength where the analyte absorbs strongly (e.g., near its λmax). wur.nl

Table 4: Typical HPLC Method Parameters and Purity Data

This table details a representative set of HPLC conditions and hypothetical results for the purity assessment of a this compound sample.

| Parameter | Condition / Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | 5.8 min |

| Peak Area | 99.7% |

| Purity | >99.5% |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. coresta.org A UPLC method for this compound would provide a more detailed profile of any impurities present, even at trace levels. The higher efficiency allows for better separation of closely related isomers or byproducts that might co-elute in a standard HPLC run. mdpi.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.org Given its molecular weight and structure, this compound is amenable to GC analysis. The sample is vaporized in a heated inlet and separated in a capillary column containing a stationary phase (e.g., a mid-polarity phase like a cyanopropylphenyl polysiloxane). analyticaltoxicology.comshimadzu.com

Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is highly effective for assessing purity and quantifying volatile impurities, providing excellent resolution and sensitivity. nih.govnih.gov

Table 5: Illustrative GC Method Parameters for Purity Analysis

This table provides a typical set of parameters for a Gas Chromatography method used to determine the purity of this compound.

| Parameter | Condition / Value |

| Column | SH-624 (or similar, e.g., 30 m x 0.25 mm ID, 1.4 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | ~12.5 min |

Development of Novel Analytical Methodologies

The ongoing need for improved sensitivity, selectivity, and efficiency in the analysis of halogenated organic compounds has driven the development of novel analytical methodologies. While research specifically detailing new methods for this compound is not extensively published, the principles and techniques developed for structurally analogous compounds, such as brominated diphenyl ethers and other substituted bromobenzenes, provide a robust framework for its characterization. These advancements focus primarily on enhancing chromatographic separations and detection limits to support synthesis monitoring, impurity profiling, and quality control.

The development of such methods is crucial for ensuring the purity of this compound, particularly in its application as an intermediate in the synthesis of more complex molecules. Novel methodologies often aim to resolve the target analyte from structurally similar impurities, such as isomers (e.g., 1-Bromo-2-(hexyloxy)benzene and 1-Bromo-4-(hexyloxy)benzene) or by-products from its synthesis, like 3-bromophenol (B21344) or 1,3-dibromobenzene (B47543).

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. The development of novel GC-MS methods for this compound would focus on optimizing separation efficiency and enhancing sensitivity for trace-level detection.

Column Selection and Temperature Programming: The choice of the GC column is critical for resolving this compound from related impurities. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for aromatic compounds. Method development would involve optimizing the temperature program to achieve baseline separation of the target compound from potential isomers and starting materials. A typical developmental approach would start with a slow ramp rate to ensure resolution, followed by a steeper gradient to reduce analysis time.

Injector and Detector Parameters: To minimize thermal degradation of the analyte, a temperature-programmed splitless injection is often developed. labrulez.com This technique ensures the efficient transfer of the analyte onto the column while minimizing contact with hot metal surfaces within the injector port. labrulez.com For detection, modern mass spectrometers offer high sensitivity and selectivity. Method development may employ selected ion monitoring (SIM) to target specific ions of this compound, thereby increasing sensitivity and reducing matrix interference.

A hypothetical optimized GC-MS method for the analysis of this compound is presented below.

| Parameter | Optimized Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C (Splitless mode) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Oven Program | Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-400 (Full Scan) |

High-Performance Liquid Chromatography (HPLC) Method Development

For non-volatile impurities or for instances where derivatization is not desirable, reverse-phase high-performance liquid chromatography (RP-HPLC) presents a viable alternative. The development of a novel HPLC method for this compound would focus on selecting the appropriate stationary and mobile phases to achieve optimal separation.

Stationary and Mobile Phase Selection: A C18 stationary phase is a common starting point for the separation of moderately non-polar aromatic compounds. sigmaaldrich.com The development process would involve screening different mobile phase compositions, typically mixtures of acetonitrile or methanol with water. sigmaaldrich.com To improve peak shape and resolution, especially if acidic or basic impurities are present, the addition of a modifier like formic acid or a buffer is often investigated. sigmaaldrich.com

Method Validation: A key aspect of developing a new analytical method is its validation to ensure it is fit for its intended purpose. wjarr.com Validation would include assessing parameters such as linearity, precision, accuracy, and specificity. The data generated from such a validation study provides confidence in the reliability and consistency of the analytical results. wjarr.com

Below are tables representing hypothetical data from the validation of a newly developed HPLC method for this compound.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | 125,430 |

| 25 | 310,250 |

| 50 | 620,100 |

| 100 | 1,245,800 |

| 150 | 1,865,300 |

| Correlation Coefficient (r²): 0.9995 |

Table 2: Precision and Accuracy

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | RSD (%) | Accuracy (% Recovery) |

|---|---|---|---|

| 25.0 | 24.8 ± 0.4 | 1.6 | 99.2 |

| 75.0 | 75.9 ± 1.1 | 1.4 | 101.2 |

| 125.0 | 124.1 ± 1.8 | 1.5 | 99.3 |

These developments, by drawing on established principles of analytical chemistry and applying them to the specific challenges posed by this compound, would lead to more robust and reliable analytical methodologies. Such methods are indispensable for ensuring the quality and consistency of this chemical intermediate in research and industrial applications.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Hexyloxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. DFT calculations for 1-bromo-3-(hexyloxy)benzene can elucidate its fundamental chemical properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in a DFT study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing a stable three-dimensional structure. For this compound, with its flexible hexyloxy side chain, multiple conformations may exist. Computational methods can identify the most stable conformer by comparing their relative energies. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-O (aromatic) | 1.362 | ||

| C-O-C | 118.2 | ||

| O-C-C-C (hexyloxy) | 179.5 (anti-periplanar) | ||

| C-C (aromatic) | 1.390 - 1.398 | 119.5 - 120.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the hexyloxy group, while the LUMO may be distributed over the aromatic ring and the bromine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.33 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP map displays regions of varying electrostatic potential on the electron density surface. In the MEP map of this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and bromine atoms, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be found around the hydrogen atoms.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, important spectroscopic data that can be predicted include:

Infrared (IR) and Raman Frequencies: The vibrational modes of the molecule can be calculated to predict its IR and Raman spectra. This can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts, providing valuable information about the chemical environment of each nucleus.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| C-Br Stretch (IR, cm-1) | 685 | 690 |

| C-O Stretch (IR, cm-1) | 1240 | 1245 |

| Aromatic C-H Stretch (IR, cm-1) | 3050-3100 | 3060-3110 |

| 1H NMR (aromatic, ppm) | 6.8 - 7.2 | 6.9 - 7.3 |

| 13C NMR (C-Br, ppm) | 122.5 | 122.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. In a QSAR study, various molecular descriptors are calculated for each compound. For this compound, these descriptors could include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). If this compound were part of a series of related molecules with known biological activity, a QSAR model could be developed to predict the activity of new, untested compounds.

Computational Elucidation of Reaction Mechanisms

A computational examination of the reaction mechanisms involving this compound would provide invaluable insights into its reactivity, potential transition states, and the energetic pathways of its transformations. Methodologies such as Density Functional Theory (DFT) are powerful tools for modeling chemical reactions, allowing for the calculation of activation energies and the visualization of molecular orbital interactions. Such studies could illuminate, for example, the mechanisms of nucleophilic aromatic substitution or cross-coupling reactions, which are common for aryl halides. However, at present, no specific computational data on the reaction dynamics of this compound is publicly available.

Theoretical Modeling of Supramolecular Interactions

The architecture of this compound, featuring a bromine atom and a flexible hexyloxy chain, suggests a capacity for a variety of non-covalent interactions that are fundamental to the formation of larger molecular assemblies. Theoretical modeling could predict and quantify the strength and geometry of potential supramolecular interactions, including halogen bonding, hydrogen bonding, and van der Waals forces.

Table 1: Potential Supramolecular Interactions of this compound

| Interaction Type | Potential Participating Atoms/Groups | Significance |

|---|---|---|

| Halogen Bonding | Bromine atom as a halogen bond donor | Directional interaction influencing crystal packing and molecular recognition. |

| Hydrogen Bonding | Oxygen atom of the hexyloxy group as a hydrogen bond acceptor | Can dictate self-assembly and interactions with protic solvents or other molecules. |

| π-π Stacking | Benzene ring | Contributes to the stability of aggregated structures. |

Simulations using molecular dynamics or quantum chemical methods would be instrumental in understanding how these interactions govern the compound's behavior in condensed phases and its potential for forming structured materials. The absence of such theoretical models for this compound means that its supramolecular chemistry remains largely speculative.

Applications of 1 Bromo 3 Hexyloxy Benzene in Advanced Materials Science

Polymer Chemistry and the Synthesis of Novel Polymeric Materials

The exploration of 1-Bromo-3-(hexyloxy)benzene as a building block for new polymeric materials is an area that appears to be in its infancy or is documented in proprietary research not accessible to the public.

Utilization as a Monomer in Conjugated Polymer Synthesis

Conjugated polymers, known for their unique electronic and optical properties, are often synthesized through cross-coupling reactions where brominated monomers are essential. Theoretically, this compound could serve as a monomer in reactions like Suzuki or Stille coupling to introduce a 1,3-linked phenylene ether unit into a polymer backbone. The hexyloxy side chain would be anticipated to enhance the solubility of the resulting polymer in organic solvents, a crucial factor for solution-based processing of materials. However, specific examples of conjugated polymers derived from this particular monomer are not detailed in the available literature.

Incorporation into Polymer Matrices for Property Modulation

The incorporation of small molecules into polymer matrices is a common strategy to modify the bulk properties of the material. While this compound could potentially act as a plasticizer or an additive to alter the mechanical, thermal, or optical properties of a host polymer, there is no documented research to confirm such applications.

Design of Polymers with Tailored Optical, Electronic, and Thermal Properties

The design of polymers with specific properties is a cornerstone of materials science. The meta-substitution pattern of the bromo and hexyloxy groups on the benzene (B151609) ring in this compound would likely lead to a non-linear, kinked polymer chain. This could disrupt intermolecular packing and affect the material's optical absorption, emission spectra, and charge transport characteristics. The flexible hexyloxy chain could also influence the thermal properties, such as the glass transition temperature. Nevertheless, without experimental data, these remain theoretical considerations.

Role in Organic Electronics and Optoelectronic Devices

The application of novel organic compounds is pivotal for the advancement of organic electronics. However, the contribution of this compound to this field is not currently established in the public domain.

Contributions to Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, various organic materials are employed as charge-transporting, emissive, and host layers. While derivatives of bromo-alkoxybenzenes are sometimes used as precursors for OLED materials, there is no specific data available that details the use of this compound in the development of new materials for OLEDs.

Applications in Organic Photovoltaics and Solar Energy Conversion

Organic photovoltaics (OPVs) rely on the development of new electron-donating and electron-accepting materials. The electronic properties of polymers derived from this compound would determine their suitability for use in OPV active layers. The hexyloxy side chain could also play a role in optimizing the morphology of the bulk heterojunction, which is critical for efficient charge separation and collection. At present, there is no research to support the application of this specific compound in solar energy conversion technologies.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Materials

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the application of this compound in the fields of organic semiconductors, liquid crystalline materials, conductive materials, and fluorescent or luminescent materials. While this compound is commercially available and possesses a chemical structure amenable to various organic synthesis reactions, its specific use as a key component in these advanced material applications is not documented in readily accessible scholarly sources.

The investigation into the development of organic semiconductors often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the material's electronic properties. The bromo- and hexyloxy- substituents on the benzene ring of this compound could theoretically be utilized in the synthesis of more complex conjugated molecules. The bromine atom can serve as a reactive site for cross-coupling reactions such as Suzuki, Stille, or Heck couplings, which are fundamental in the construction of conjugated polymer backbones or the synthesis of small molecule semiconductors. The hexyloxy group, an electron-donating alkoxy chain, can enhance solubility and influence the molecular packing in the solid state, which are critical factors for charge transport in organic semiconductor devices. However, specific examples and detailed research findings on the performance of materials derived from this compound are not available.

Similarly, in the realm of liquid crystalline materials, the molecular shape and polarity are determining factors for the formation of mesophases. The elongated structure that could be derived from this compound, particularly after modification through synthetic reactions, could potentially lead to mesogenic compounds. The flexible hexyloxy chain can contribute to the formation of liquid crystalline phases over a range of temperatures. The investigation of thermotropic (temperature-dependent) and lyotropic (concentration-dependent) mesomorphic behavior is a standard approach in this field. Yet, there is no specific literature that describes the design, synthesis, and characterization of liquid crystals based on this compound.

In the development of other advanced functional materials, such as conductive and fluorescent materials, the role of this compound remains unexplored in the available literature. For conductive materials, this compound could potentially be a monomer or a precursor to a monomer for polymerization into a conductive polymer, where the electronic properties would be imparted by the resulting conjugated system. For fluorescent and luminescent materials, the core aromatic structure could be functionalized to create molecules with desired photophysical properties, such as specific emission wavelengths and high quantum yields. Again, the absence of published research in these areas prevents a detailed discussion of its application.

Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound makes it a compelling candidate for studies in supramolecular chemistry and the directed self-assembly of advanced materials. The interplay between its constituent parts—the aromatic benzene core, the flexible hexyloxy chain, and the halogenated bromo group—gives rise to a variety of non-covalent interactions that can dictate the formation of ordered, higher-level structures. These interactions, though individually weak, collectively influence the macroscopic properties of the resulting materials, paving the way for applications in areas such as liquid crystals and organic electronics.

The primary non-covalent forces at play in the self-assembly of this compound and its derivatives include halogen bonding, hydrogen bonding, van der Waals forces, and π-π stacking. The strategic placement of the bromo and hexyloxy substituents on the benzene ring introduces a degree of electronic and steric asymmetry that can be exploited to guide the assembly process with considerable precision.

A pivotal aspect of the supramolecular behavior of brominated aromatic compounds is the phenomenon of halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base. In the context of this compound, the bromine atom can interact with electron-rich sites on adjacent molecules, such as the oxygen of the hexyloxy group or the π-electron cloud of the benzene ring.

The flexible hexyloxy chain introduces another layer of control over the self-assembly process. The van der Waals interactions between these aliphatic chains can lead to their segregation into distinct domains, a common feature in the formation of liquid crystalline phases. The length and conformation of the alkyl chain are critical in determining the type of mesophase that may form, with longer chains generally favoring more ordered smectic phases. In the case of 1,4-Dibromo-2,5-bis(hexyloxy)benzene, the hexyloxy chains are in a fully extended, all-trans conformation and are coplanar with the benzene ring, which facilitates dense packing. nih.gov

| Interaction Type | Participating Moieties | Typical Energy (kJ/mol) | Role in Self-Assembly |

| Halogen Bonding | C-Br ··· O/N/π-system | 5 - 180 | Directional control, formation of chains and networks |

| Hydrogen Bonding | C-H ··· O | 4 - 50 | Structural reinforcement, network formation |

| π-π Stacking | Benzene ring ··· Benzene ring | 0 - 50 | Stabilization of columnar or layered structures |

| Van der Waals Forces | Hexyloxy chain ··· Hexyloxy chain | < 5 | Phase segregation, formation of liquid crystalline phases |

The meta-substitution pattern of this compound is also of significant interest. Unlike the more linear geometry of para-substituted analogs, the 1,3-substitution pattern imparts a bent or "kinked" molecular shape. This can frustrate simple, dense packing and may lead to the formation of more complex and potentially chiral supramolecular structures. The balance between the directional halogen bonds, the space-filling requirements of the hexyloxy chains, and the stacking of the aromatic cores in this specific geometry is a subject of ongoing research and holds promise for the design of novel materials with unique optical and electronic properties.

Investigations in Medicinal and Biological Chemistry of 1 Bromo 3 Hexyloxy Benzene and Its Derivatives

Rational Design and Synthesis of 1-Bromo-3-(hexyloxy)benzene Derivatives for Biological Evaluation

The rational design of derivatives of this compound for biological evaluation is primarily guided by the established therapeutic potential of bromophenol and alkoxybenzene scaffolds. The core structure, a benzene (B151609) ring substituted with a bromine atom and a hexyloxy group, offers multiple avenues for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Key strategies in the rational design of these derivatives often involve bioisosteric replacements and scaffold hopping to enhance biological activity and selectivity.

The synthesis of this compound and its analogues typically involves standard organic chemistry reactions. A common synthetic route to alkoxybenzene derivatives is the Williamson ether synthesis, where a phenol (B47542) is deprotonated with a base to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. In the context of this compound, this would involve the reaction of 3-bromophenol (B21344) with a hexyl halide. Further modifications to the aromatic ring or the alkyl chain can be achieved through various reactions such as electrophilic aromatic substitution or functional group interconversions. For instance, additional bromine atoms or other functional groups can be introduced to the benzene ring to explore their impact on biological activity.

Structure-Activity Relationship (SAR) Studies of Analogues and Homologues

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on analogous compounds help in understanding how specific structural modifications influence their therapeutic effects.

Modifications to both the aromatic ring and the alkyl chain of alkoxybenzene derivatives have been shown to significantly impact their biological activity.